molecular formula C12H12N2O4 B2828194 N1-(2,2-di(furan-2-yl)ethyl)oxalamide CAS No. 2309597-35-9

N1-(2,2-di(furan-2-yl)ethyl)oxalamide

Cat. No.: B2828194
CAS No.: 2309597-35-9
M. Wt: 248.238
InChI Key: CUWMVUBUZLDNBF-UHFFFAOYSA-N
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Description

“N1-(2,2-di(furan-2-yl)ethyl)oxalamide” is likely an organic compound containing furan rings and an oxalamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxalamide is a functional group containing a carbonyl (C=O), amine (NH2), and ether (R-O-R’) groups .


Molecular Structure Analysis

The molecular structure would consist of two furan rings attached to an ethyl chain, which is in turn attached to an oxalamide group. The exact structure would depend on the specific locations of these attachments.


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The furan rings might undergo electrophilic substitution or addition reactions, while the oxalamide group could participate in various condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with furan rings are often aromatic and relatively stable. The oxalamide group might confer some degree of polarity to the compound, affecting its solubility and reactivity .

Scientific Research Applications

Catalytic Activity in Chemical Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand that enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process allows the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines under relatively low temperatures, facilitating the synthesis of pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

Green Chemistry and Material Science

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters by Candida antarctica Lipase B (CALB) illustrates an application in green chemistry, leading to the synthesis of novel biobased furan polyesters. This method highlights the utility of furan derivatives in producing materials with desirable physical properties, paving the way for sustainable material production (Jiang et al., 2014).

Corrosion Inhibition

N1-(2-aminoethyl)-N2-(2-(2-(furan-2-yl)-4,5-dihydro-1H-imidazol-1-yl) ethyl) ethane-1,2-diamine (NNED), synthesized from biomass platform molecules, demonstrates excellent anti-corrosion performance for carbon steel in acidic medium. This application not only adheres to principles of green chemistry but also offers practical benefits in industries where corrosion resistance is crucial (Chen et al., 2021).

Luminescent Material for Detection Applications

A terbium-doped yttrium-based metal-organic framework incorporating furan derivatives has been developed for the rapid visible detection of toxic anions in aqueous media. This application demonstrates the potential of furan derivatives in the creation of luminescent materials for environmental monitoring (Singha et al., 2019).

High-Performance Energetic Materials

The design and synthesis of nitrogen-rich salts of furazans, including 3,3'-dinitroamino-4,4'-azoxyfurazan derivatives, exemplify the application of furan derivatives in the field of energetic materials. These compounds show promising properties for use in explosives, highlighting the versatility of furan derivatives in synthesizing compounds with high density and excellent detonation properties (Zhang & Shreeve, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target. Without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

N'-[2,2-bis(furan-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-11(15)12(16)14-7-8(9-3-1-5-17-9)10-4-2-6-18-10/h1-6,8H,7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWMVUBUZLDNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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